Fmoc-Gly-Gly-Phe-OtBu

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

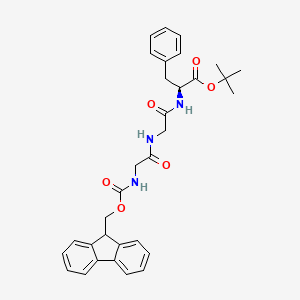

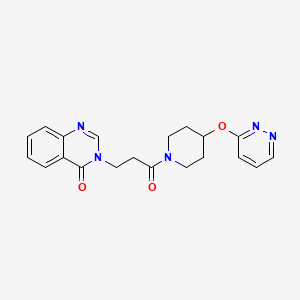

“Fmoc-Gly-Gly-Phe-OtBu” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of “Fmoc-Gly-Gly-Phe-OtBu” involves the use of Fmoc N-hydroxysuccinimide ester and glycine tert-butyl ester hydrochloride . The reaction conditions are optimized for a broad scope of amino esters .Molecular Structure Analysis

The molecular structure of “Fmoc-Gly-Gly-Phe-OtBu” is complex, with a molecular weight of 557.64 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .Chemical Reactions Analysis

“Fmoc-Gly-Gly-Phe-OtBu” is involved in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group can be cleaved using 20% piperidine in DMF .Physical And Chemical Properties Analysis

“Fmoc-Gly-Gly-Phe-OtBu” is a solid substance with a molecular weight of 557.65 . It is stored at -80/-20°C under nitrogen .Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

Fmoc-Gly-Gly-Phe-OtBu: serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs. By attaching this compound to an antibody, researchers can selectively deliver potent drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Multi-Small Molecule-Conjugated Paclitaxel Derivatives

The compound acts as a linker in the preparation of multi-small molecule-conjugated paclitaxel (PTX) derivatives . Paclitaxel is a widely used chemotherapeutic agent, and conjugating it with Fmoc-Gly-Gly-Phe-OtBu allows for targeted drug delivery. These derivatives may enhance drug solubility, stability, and tumor-specific accumulation .

Synthesis of Cis-Substituted Cyclopropane Carboxylic Acids

Researchers employ Fmoc-Gly-Gly-Phe-OtBu as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids . This compound facilitates C-H activation of cyclopropane carboxamides using a palladium catalyst. Such reactions enable the construction of complex organic molecules with potential pharmaceutical applications .

Esterase-Sensitive Cyclic Prodrugs of Opioid Peptides

In the realm of opioid research, this compound contributes to the development of esterase-sensitive cyclic prodrugs of opioid peptides . By incorporating an (acyloxy)alkoxy linker, researchers can create prodrugs that release active opioid peptides upon enzymatic cleavage. These prodrugs aim to improve peptide stability and enhance therapeutic outcomes .

Peptide Chemistry and Solid-Phase Synthesis

As an Fmoc-protected amino acid derivative, Fmoc-Gly-Gly-Phe-OtBu plays a crucial role in peptide chemistry . Researchers use it for solid-phase peptide synthesis (SPPS) to construct complex peptide sequences. The Fmoc group allows stepwise assembly of peptides on a solid support, enabling the creation of custom peptides for biological studies .

Drug Delivery Systems

Due to its cleavable nature, this compound finds applications in designing drug delivery systems . Researchers can exploit the Fmoc-Gly-Gly-Phe-OtBu linker to create prodrugs or conjugates that release the active drug payload under specific conditions (e.g., enzymatic cleavage). Such systems enhance drug stability, improve pharmacokinetics, and minimize side effects .

Mechanism of Action

Target of Action

Fmoc-Gly-Gly-Phe-OtBu is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . In this context, Fmoc-Gly-Gly-Phe-OtBu acts as a bridge connecting the antibody to the cytotoxic drug .

Mode of Action

The mode of action of Fmoc-Gly-Gly-Phe-OtBu involves its cleavage to release the attached drug in the target cells . The cleavage is typically triggered by conditions within the cell, such as the presence of certain enzymes or changes in pH . This ensures that the drug is released specifically in the target cells, reducing its impact on healthy cells .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Gly-Gly-Phe-OtBu are primarily related to the action of the drug it is linked to in the ADC . Once the drug is released in the target cell, it can interfere with various cellular processes, such as DNA replication or protein synthesis, leading to cell death . The specific pathways affected would depend on the nature of the drug attached to the Fmoc-Gly-Gly-Phe-OtBu linker .

Pharmacokinetics

The pharmacokinetics of Fmoc-Gly-Gly-Phe-OtBu, including its absorption, distribution, metabolism, and excretion (ADME), are closely tied to the properties of the ADC it is part of . The ADC is designed to be stable in the bloodstream, but once it reaches the target cell, the Fmoc-Gly-Gly-Phe-OtBu linker is cleaved to release the drug . The released drug can then exert its cytotoxic effect .

Result of Action

The result of the action of Fmoc-Gly-Gly-Phe-OtBu is the targeted delivery of a cytotoxic drug to cancer cells . By releasing the drug specifically in the target cells, Fmoc-Gly-Gly-Phe-OtBu helps to maximize the therapeutic effect while minimizing damage to healthy cells .

Action Environment

The action of Fmoc-Gly-Gly-Phe-OtBu is influenced by the environment within the target cells . For instance, the cleavage of the linker and release of the drug can be triggered by conditions such as the presence of certain enzymes or changes in pH . Additionally, factors such as the stability of the ADC in the bloodstream and the ability of the ADC to bind to the target cells can also influence the efficacy of Fmoc-Gly-Gly-Phe-OtBu .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl (2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O6/c1-32(2,3)41-30(38)27(17-21-11-5-4-6-12-21)35-29(37)19-33-28(36)18-34-31(39)40-20-26-24-15-9-7-13-22(24)23-14-8-10-16-25(23)26/h4-16,26-27H,17-20H2,1-3H3,(H,33,36)(H,34,39)(H,35,37)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLGBXCTOOARCT-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Gly-Phe-OtBu | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

![3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2604873.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)